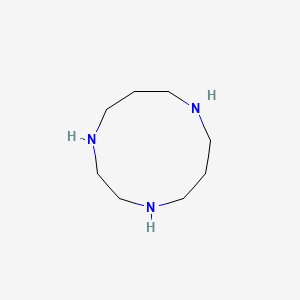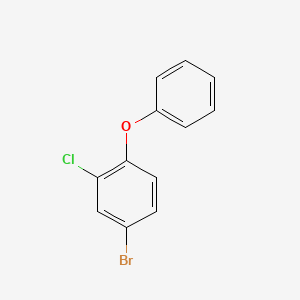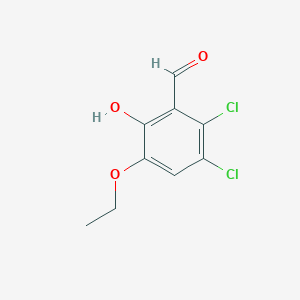
1,4,8-Triazacycloundecane
Übersicht
Beschreibung
1,4,8-Triazacycloundecane is a chemical compound with the molecular formula C8H19N3 . It is a cyclic polyamine that is often used in the synthesis of various complexes .
Synthesis Analysis
A series of cyclic lipophilic polyamines including 1,4,8-Triazacycloundecane and their complexes with dimethylplatinum (II) were synthesized for the first time . The parent macrocyclic ligands, 1,4,7-triazacyclodecane and 1,4,8-triazacycloundecane, were synthesized using tosylates as protecting groups .
Molecular Structure Analysis
The molecular weight of 1,4,8-Triazacycloundecane is 157.26 . It has been used in the formation of binuclear metal complexes, where it acts as a bridging ligand .
Chemical Reactions Analysis
The iron (II) complexes of the macrocyclic ligands 1,4,8-Triazacycloundecane have been studied for their catalytic decomposition of hydrogen peroxide .
Wissenschaftliche Forschungsanwendungen
Synthesis of Lipophilic Triazacycloalkanes
1,4,8-Triazacycloundecane and its derivatives have been synthesized for research in chemistry. Efimov et al. (2006) synthesized a series of cyclic lipophilic polyamines including 1,4,8-triazacycloundecane and explored their complex formation with platinum, providing insights into their NMR spectral characteristics and potential applications in chemical analysis (Efimov, Solomonov, & Cherkasov, 2006).
Titanium Triamidotriamine Compounds
Martins et al. (2005) investigated the synthesis of titanium triamidotriamine compounds using 1,4,8-triazacycloundecane. Their study focused on the structures and redox properties of these compounds, which are significant for understanding the chemical behavior of titanium complexes in various applications (Martins et al., 2005).
Binuclear Metal Complexes
Research by Pawlak et al. (2011) involved creating binuclear metal complexes supported by 1,4,8-triazacycloundecane. Their work provided insights into the magnetic properties and structural characteristics of these complexes, which are valuable for advancing the field of coordination chemistry (Pawlak et al., 2011).
Wirkmechanismus
The kinetics and mechanism of the catalatic decomposition of hydrogen peroxide by the iron (II) complexes of the macrocyclic ligands 1,4,8-Triazacycloundecane have been investigated at neutral pH . During the catalytic process, a reactive intermediate was scavenged by 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) (ABTS), but not by bromide ion, indicating that the strongly oxidative intermediate is not the hydroxyl radical, and supporting the alternative possibility, a high valent iron–oxo species .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4,8-triazacycloundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-3-9-4-2-6-11-8-7-10-5-1/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITZWEITCIOIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8-Triazacycloundecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5E)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one](/img/structure/B3262962.png)


![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)
![2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3262981.png)




![4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline](/img/structure/B3263012.png)